molecular formula C11H13NOS B183222 Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine CAS No. 878452-72-3

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine

Cat. No. B183222
CAS RN: 878452-72-3
M. Wt: 207.29 g/mol
InChI Key: OWAJYOFWSDNJDT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The same study mentioned in the Synthesis Analysis section discusses a one-pot synthesis of heteroaryl-substituted dihydropyrano ©chromenes and pyrano [2,3-d]pyrimidines . Again, it’s unclear if this process is directly related to “Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine”.

Scientific Research Applications

Importance in Medicinal Chemistry

Furan and thiophene derivatives, including Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine, have been highlighted for their significant role in the medicinal chemistry of nucleobases, nucleosides, and their analogues. These compounds are utilized for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This versatility stems from the structural importance of five-membered heterocycles, such as furan and thiophene, as bioisosteric replacements in drug design, enhancing the activity and selectivity of bioactive molecules (Ostrowski, 2022).

Role in Green Chemistry

In the context of green chemistry and sustainable development, Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine could play a crucial role in the valorization of sugars from lignocellulosic biomass. The compound can potentially be involved in processes aiming to increase the production of chemicals and fuels from renewable resources, showcasing its importance in developing environmentally friendly technologies (Esteban, Vorholt, & Leitner, 2020).

Biomass Conversion to Furan Derivatives

Research has also explored the transformation of plant biomass into furan derivatives, positioning such compounds as essential intermediates for creating polymers, functional materials, and fuels. This highlights the potential of Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine in contributing to a more sustainable and bio-based chemical industry, offering a greener alternative to fossil fuel-derived hydrocarbons (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

1-(furan-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h2-6,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAJYOFWSDNJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406021
Record name Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine

CAS RN

878452-72-3
Record name Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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